4-Ethynylbenzonitrile

Description

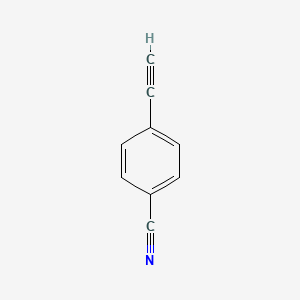

Structure

3D Structure

Properties

IUPAC Name |

4-ethynylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGNMUUUMQJXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404122 | |

| Record name | 4-Ethynylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3032-92-6 | |

| Record name | 4-Ethynylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethynylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethynylbenzonitrile, a versatile building block in organic synthesis. This document outlines its chemical and physical properties, safety and handling information, and a detailed experimental protocol for its synthesis.

Chemical Identity and Properties

This compound, also known as 4-cyanophenylacetylene, is an aromatic compound containing both a nitrile and a terminal alkyne functional group.[1] This unique structure makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions and as a fragment in medicinal chemistry.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 3032-92-6[1][3] |

| Molecular Formula | C₉H₅N[1][4] |

| Molecular Weight | 127.14 g/mol [4][5][6] |

| IUPAC Name | This compound[5] |

| Synonyms | 4-Cyanophenylacetylene, (4-cyanophenyl)ethyne, 1-cyano-4-ethynylbenzene[1][3] |

| SMILES | C#CC1=CC=C(C=C1)C#N[1][5] |

| InChI Key | LAGNMUUUMQJXBF-UHFFFAOYSA-N[6] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to pale yellow solid/powder/crystal[3] |

| Melting Point | 156-160 °C (lit.)[1][4] |

| Boiling Point | 230.2±23.0 °C at 760 mmHg (Predicted)[1][4] |

| Density | 1.037 g/mL at 25 °C (lit.)[1][4] |

| Flash Point | >110 °C[1][4] |

| Solubility | Slightly soluble in water.[2][4] Soluble in organic solvents like ethanol, dimethylformamide, and dichloromethane.[7] |

| Storage | Keep in a dark place, sealed in dry, at room temperature.[4][8] Store under an inert gas as it is air sensitive.[3] |

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[6]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[3] |

| H315 | Causes skin irritation.[5][9] | |

| H319 | Causes serious eye irritation.[5][9] | |

| H335 | May cause respiratory irritation.[5][9] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P264 | Wash skin thoroughly after handling.[3] | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P271 | Use only outdoors or in a well-ventilated area.[3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[3] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[3] |

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the desilylation of 4-[(trimethylsilyl)ethynyl]benzonitrile (B3024401).[2][4]

3.1. Materials and Reagents

-

4-[(trimethylsilyl)ethynyl]benzonitrile

-

Methanol (B129727) (MeOH)

-

Tetrahydrofuran (B95107) (THF)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

10% Hydrochloric acid (HCl) aqueous solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

3.2. Procedure

-

In a suitable reaction vessel, dissolve 4-[(trimethylsilyl)ethynyl]benzonitrile (1.1 g, 5.3 mmol) in a 1:1 mixture of methanol and tetrahydrofuran (16 mL).[2][4]

-

To this solution, add potassium carbonate (50 mg, 0.36 mmol).[2][4]

-

Stir the reaction mixture at room temperature for 30 minutes.[2][4]

-

Wash the organic layer sequentially with 10% aqueous hydrochloric acid and saturated brine.[2][4]

-

Dry the organic layer over anhydrous magnesium sulfate.[2]

-

Concentrate the solution under reduced pressure to yield this compound as a white solid (0.61 g, 4.80 mmol, 91% yield).[2][4]

3.3. Synthesis Workflow

Caption: Synthetic pathway for this compound.

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of more complex molecules. Its bifunctionality allows for a wide range of chemical modifications.

-

Cross-Coupling Reactions: The terminal alkyne is a key functional group for Sonogashira, Suzuki, and other cross-coupling reactions, enabling the formation of carbon-carbon bonds.[2]

-

Click Chemistry: The ethynyl (B1212043) group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, for the synthesis of triazoles.

-

Materials Science: Due to its rigid, linear structure and polar nitrile group, this compound and its derivatives are explored in the development of liquid crystals and other functional organic materials.[3][7]

-

Medicinal Chemistry: The cyanophenylacetylene motif is present in various biologically active compounds, making it a valuable building block for drug discovery programs.

Logical Relationship of Applications

Caption: Applications of this compound in synthesis.

References

- 1. This compound | CAS 3032-92-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | 3032-92-6 [chemicalbook.com]

- 3. This compound | 3032-92-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C9H5N | CID 4547245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-乙炔基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. 3032-92-6|this compound|BLD Pharm [bldpharm.com]

- 9. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethynylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Ethynylbenzonitrile, a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, functional materials, and organic electronics. This document outlines a reliable two-step synthetic protocol, details the necessary experimental procedures, and presents the characterization data in a clear and accessible format.

Introduction

This compound is an aromatic compound featuring both a nitrile and a terminal alkyne functional group. This unique combination makes it a valuable intermediate for introducing the cyano-substituted phenylacetylene (B144264) moiety into more complex molecular structures through various coupling reactions, such as the Sonogashira coupling, click chemistry, and polymerization reactions. Its rigid, linear structure and electronic properties are of significant interest in the design of novel organic materials.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves a Sonogashira cross-coupling reaction between 4-iodobenzonitrile (B145841) and trimethylsilylacetylene (B32187) to yield the silyl-protected intermediate, 4-((trimethylsilyl)ethynyl)benzonitrile. The subsequent step is the deprotection of the trimethylsilyl (B98337) (TMS) group to afford the final product.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 4-((trimethylsilyl)ethynyl)benzonitrile

This procedure details the Sonogashira coupling of 4-iodobenzonitrile with trimethylsilylacetylene.[1]

Materials:

-

4-Iodobenzonitrile

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Trimethylsilylacetylene

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous triethylamine (B128534) (Et₃N)

-

Argon or Nitrogen gas

-

Standard Schlenk line glassware

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon), add 4-iodobenzonitrile (e.g., 0.8 g, 3.5 mmol), Pd(PPh₃)₂Cl₂ (e.g., 122 mg, 0.17 mmol), and CuI (e.g., 67 mg, 0.35 mmol).[1]

-

Add anhydrous THF (e.g., 6 mL) and anhydrous triethylamine (e.g., 10 mL) to the flask via syringe.[1]

-

Add trimethylsilylacetylene (e.g., 0.52 g, 0.74 mL, 5.25 mmol) dropwise to the reaction mixture.[1]

-

Stir the reaction mixture at room temperature for 14 hours.[1]

-

After the reaction is complete (monitored by TLC), dilute the mixture with a suitable solvent like diethyl ether and filter through a pad of celite or silica (B1680970) gel to remove the catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 5% EtOAc in hexane) as the eluent to obtain 4-((trimethylsilyl)ethynyl)benzonitrile as a pale yellow solid.[1]

Step 2: Synthesis of this compound

This procedure describes the deprotection of the trimethylsilyl group to yield the final product.[1]

Materials:

-

4-((trimethylsilyl)ethynyl)benzonitrile

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Methanol (B129727) (MeOH)

-

Diethyl ether

-

Silica gel

Procedure:

-

In a Schlenk flask, dissolve 4-((trimethylsilyl)ethynyl)benzonitrile (e.g., 0.3 g, 1.5 mmol) in a mixture of THF (e.g., 5 mL) and methanol (e.g., 5 mL).[1]

-

Add potassium carbonate (e.g., 2 g, 15 mmol) to the solution.[1]

-

Stir the resulting suspension vigorously at room temperature for 12 hours.[1]

-

Upon completion of the reaction, dilute the crude product with diethyl ether (e.g., 50 mL).[1]

-

Pass the mixture through a short pad of silica gel to remove inorganic salts.[1]

-

Evaporate the solvent under reduced pressure and dry the residue under vacuum to obtain this compound as a white solid.[1]

Characterization Data

The synthesized compounds are characterized by their physical properties and spectroscopic data.

Table 1: Physical and Yield Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield | Melting Point (°C) |

| 4-((trimethylsilyl)ethynyl)benzonitrile | C₁₂H₁₃NSi | 199.32 | Pale yellow solid | 87%[1] | 107-111[2] |

| This compound | C₉H₅N | 127.14 | White solid | 96%[1] | 156-160[3] |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (400 MHz, CDCl₃), δ (ppm) | ¹³C NMR (100 MHz, CDCl₃), δ (ppm) |

| 4-((trimethylsilyl)ethynyl)benzonitrile | 7.59 (d, J=8 Hz, 2H, aryl-H), 7.53 (d, J=8 Hz, 2H, aryl-H), 0.26 (s, 9H, TMS-CH₃)[1] | 132.6, 132.1, 128.2, 118.6, 111.9, 103.2, 99.7, 0.10[1] |

| This compound | 7.62 (d, J=8 Hz, 2H, aryl-H), 7.57 (d, J=8 Hz, 2H, aryl-H), 3.30 (s, 1H, alkynyl-H)[1] | 132.8, 132.2, 127.2, 118.4, 112.5, 82.0, 81.8[1] |

Characterization Workflow

Diagram of the Characterization Workflow

Caption: Workflow for purification and characterization.

Safety Information

-

4-Iodobenzonitrile: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Trimethylsilylacetylene: Highly flammable liquid and vapor. Causes skin and serious eye irritation.

-

Palladium catalysts and copper iodide: Handle with care, as they can be toxic.

-

Triethylamine: Flammable and corrosive.

-

This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

It is imperative to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This guide provides a detailed and reliable methodology for the synthesis and characterization of this compound. The two-step synthesis involving a Sonogashira coupling followed by deprotection is efficient and high-yielding. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in further research and development activities.

References

Solubility of 4-Ethynylbenzonitrile in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-ethynylbenzonitrile, a versatile building block in organic synthesis and materials science. While specific quantitative solubility data is not extensively available in published literature, this document offers a qualitative solubility profile based on the molecule's structural attributes and established chemical principles. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to empower researchers to generate precise data for their specific applications.

Introduction to this compound

This compound, also known as 4-cyanophenylacetylene, is an organic compound featuring a nitrile (-C≡N) group and an ethynyl (B1212043) (-C≡CH) group attached to a benzene (B151609) ring. Its chemical formula is C₉H₅N, and it has a molecular weight of 127.14 g/mol .[1][2][3] The presence of both a polar nitrile group and a largely nonpolar aromatic and alkyne framework gives it a nuanced solubility profile. It typically appears as a white to light yellow crystalline solid with a melting point in the range of 156-160 °C.[1][2][4]

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative assessment of this compound's solubility in common organic solvents can be predicted. The polar nitrile group suggests solubility in polar solvents, while the nonpolar benzene ring and ethynyl group indicate affinity for nonpolar solvents. This duality means its solubility will be significant in solvents with intermediate polarity and in those that can engage in specific interactions.

A general qualitative solubility profile is presented in Table 1. It is important to note that these are predictions and should be confirmed experimentally for precise applications.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Polar Aprotic | |||

| Acetone (B3395972) | Polar Aprotic | Soluble | The polarity of acetone is well-suited to dissolve molecules with a mix of polar and nonpolar characteristics. |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | The high polarity of DMF should effectively solvate the polar nitrile group. |

| Acetonitrile | Polar Aprotic | Soluble | Similar in polarity to the solute's nitrile group, which should promote dissolution. |

| Ethyl Acetate | Intermediate Polarity | Soluble | Offers a balance of polarity that can interact with both the nitrile and the aromatic parts of the molecule. |

| Polar Protic | |||

| Ethanol | Polar Protic | Soluble | The hydroxyl group can interact with the nitrile group, and the ethyl chain with the nonpolar part. |

| Methanol | Polar Protic | Moderately Soluble | Similar to ethanol, but its higher polarity might be slightly less favorable for the nonpolar portion. |

| Water | Polar Protic | Slightly Soluble[4] | The nonpolar aromatic ring significantly limits solubility in the highly polar water. |

| Nonpolar | |||

| Dichloromethane (DCM) | Nonpolar | Very Soluble[5] | Its ability to dissolve a wide range of organic compounds makes it a good solvent for this molecule. |

| Chloroform | Nonpolar | Very Soluble | Similar to dichloromethane, its polarity is optimal for this type of solute. |

| Toluene (B28343) | Nonpolar (Aromatic) | Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute. |

| Hexane (B92381) | Nonpolar (Aliphatic) | Sparingly Soluble | As a nonpolar aliphatic solvent, hexane will primarily interact with the nonpolar regions but may not effectively solvate the polar nitrile group. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, an experimental approach is necessary. The following protocol details the gravimetric method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Spatula

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). An excess is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2 mL) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered solution.

-

Place the vial with the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven is recommended for faster and gentler drying.

-

Once all the solvent has evaporated, cool the vial in a desiccator to room temperature.

-

Weigh the vial containing the dried solute.

-

Repeat the drying and weighing cycles until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the filtered solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Figure 1. Workflow for the gravimetric determination of this compound solubility.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-Ethynylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Thermal Properties of 4-Ethynylbenzonitrile

This compound is a bifunctional aromatic molecule containing both a nitrile (-C≡N) and an ethynyl (B1212043) (-C≡CH) group. These functional groups are known to be thermally reactive and can undergo complex decomposition and polymerization reactions at elevated temperatures. Thermogravimetric analysis is a critical technique to determine the thermal stability, decomposition profile, and potential for polymerization of such materials. Understanding these properties is essential for applications in materials science and drug development where thermal stability is a key parameter.

The thermal decomposition of aromatic nitriles and phenylacetylene (B144264) derivatives often involves complex mechanisms including cyclization, polymerization, and fragmentation. For this compound, it is anticipated that thermal decomposition will proceed through multiple stages, likely involving initial polymerization of the ethynyl groups followed by the decomposition of the resulting polymer and the nitrile groups at higher temperatures.

Predicted Thermogravimetric Analysis Data

The following table summarizes the predicted quantitative data for the thermogravimetric analysis of this compound under an inert nitrogen atmosphere. This data is hypothetical and serves as a representative example of the expected thermal behavior.

| Parameter | Predicted Value | Description |

| Onset of Decomposition (Tonset) | ~200 - 250 °C | The temperature at which significant weight loss begins, likely corresponding to the polymerization of the ethynyl groups and initial decomposition. |

| First Stage of Weight Loss | 250 - 400 °C | A significant weight loss attributed to the decomposition of the polymerized structure and the release of volatile fragments. |

| Weight Loss at 400 °C | ~30 - 40% | The cumulative weight loss after the first major decomposition stage. |

| Second Stage of Weight Loss | 400 - 600 °C | Further decomposition of the carbonaceous intermediate, involving the nitrile groups, leading to the formation of a stable char. |

| Weight Loss at 600 °C | ~50 - 60% | The total weight loss after the primary decomposition events. |

| Final Residue at 800 °C | ~30 - 40% | The mass of the remaining non-volatile carbonaceous material at the end of the analysis in an inert atmosphere. |

Experimental Protocol for Thermogravimetric Analysis

This section details a standard experimental protocol for conducting the thermogravimetric analysis of a solid organic compound like this compound.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 900 °C is required. The instrument should have a programmable temperature controller and a system for controlling the purge gas atmosphere.

3.2. Sample Preparation

-

Ensure the this compound sample is a fine, homogenous powder to promote even heat distribution. If necessary, gently grind the sample using an agate mortar and pestle.

-

Accurately weigh approximately 5-10 mg of the powdered sample into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

-

Record the exact initial mass of the sample.

3.3. TGA Instrument Parameters

| Parameter | Recommended Setting |

| Sample Mass | 5 - 10 mg |

| Crucible Type | Alumina (Al₂O₃) or Platinum (Pt) |

| Atmosphere | High-purity Nitrogen (N₂) |

| Purge Gas Flow Rate | 20 - 50 mL/min |

| Heating Rate | 10 °C/min |

| Temperature Range | Ambient (e.g., 30 °C) to 800 °C |

3.4. Experimental Procedure

-

Place the crucible containing the sample onto the TGA balance mechanism.

-

Seal the furnace and begin purging with nitrogen gas at the specified flow rate for at least 15-20 minutes to ensure an inert atmosphere.

-

Initiate the temperature program to heat the sample from ambient temperature to 800 °C at a constant rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

Once the experiment is complete, allow the furnace to cool to room temperature before removing the sample crucible.

-

Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) to determine the onset of decomposition, temperatures of maximum decomposition rates, and the mass of the final residue.

Visualizations

4.1. Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound under inert conditions. The process likely begins with the thermally induced polymerization of the reactive ethynyl groups, followed by the degradation of the resulting polymer and nitrile functionalities at higher temperatures, ultimately forming a stable carbonaceous char.

Caption: Proposed thermal decomposition pathway for this compound.

4.2. Experimental Workflow for TGA

The diagram below outlines the logical workflow for performing a thermogravimetric analysis of this compound as described in the experimental protocol.

Caption: Experimental workflow for the TGA of this compound.

An In-depth Technical Guide to the Electronic Properties of 4-Ethynylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylbenzonitrile, a bifunctional organic molecule, is a compound of significant interest in materials science and organic synthesis. Its rigid structure, featuring both a nitrile and an ethynyl (B1212043) group, imparts unique electronic and chemical properties, making it a valuable building block for advanced materials with potential applications in organic electronics and as a molecular probe. The cyano group acts as an electron-withdrawing moiety and a potential hydrogen bond acceptor, while the terminal alkyne provides a site for various coupling reactions, such as the Sonogashira coupling, and can also participate in hydrogen bonding.[1] This guide provides a comprehensive overview of the electronic properties of this compound, detailed experimental protocols for its synthesis and characterization, and a workflow for the evaluation of its key electronic parameters.

Core Electronic Properties

A thorough literature search did not yield specific experimental or computational values for the core electronic properties of this compound. This indicates a potential research gap for the full electronic characterization of this molecule. However, by examining analogous compounds such as benzonitrile (B105546) and phenylacetylene (B144264), we can infer the expected electronic behavior of this compound. The combination of the electron-withdrawing nitrile group and the π-system of the ethynyl group is expected to influence its frontier molecular orbitals.

Table 1: Comparison of Electronic Properties of this compound and Analogous Compounds

| Property | This compound | Benzonitrile (Analogue) | Phenylacetylene (Analogue) |

| HOMO (Highest Occupied Molecular Orbital) | Data not found | -9.71 eV (Photoelectron Spectroscopy) | -8.82 eV (Photoelectron Spectroscopy) |

| LUMO (Lowest Unoccupied Molecular Orbital) | Data not found | -0.25 eV (Electron Transmission Spectroscopy) | ~1.0 eV (Calculated) |

| HOMO-LUMO Gap | Data not found | ~9.46 eV | ~9.82 eV |

| Ionization Potential | Data not found | 9.71 eV | 8.82 eV |

| Electron Affinity | Data not found | -0.25 eV | Data not found |

| Dipole Moment | Data not found | 4.5152 D[2] | 0.75 D |

Note: The values for benzonitrile and phenylacetylene are provided for contextual comparison and are not direct properties of this compound.

Synthesis and Characterization

Synthesis of this compound via Sonogashira Coupling

A common and effective method for the synthesis of this compound is the Sonogashira coupling of an aryl halide with a terminal alkyne.[3] A detailed protocol starting from 4-iodobenzonitrile (B145841) and trimethylsilylacetylene (B32187) is provided below.[2]

Experimental Protocol:

-

Materials:

-

4-Iodobenzonitrile

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (B129727) (MeOH)

-

Potassium carbonate (K₂CO₃)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

Sonogashira Coupling:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

-

Add anhydrous THF and anhydrous TEA to the flask.

-

Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-((trimethylsilyl)ethynyl)benzonitrile.

-

-

Deprotection of the Silyl Group:

-

Dissolve the crude 4-((trimethylsilyl)ethynyl)benzonitrile in a mixture of THF and methanol (1:1 v/v).[2]

-

Add potassium carbonate (2.0 eq) to the solution.[2]

-

Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.[2]

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield this compound as a solid.[2]

-

-

Characterization Methods

Table 2: Key Experimental Protocols for Electronic Property Characterization

| Property | Experimental Technique | Brief Protocol |

| Molecular Structure and Purity | Nuclear Magnetic Resonance (NMR) Spectroscopy | Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration will confirm the molecular structure. |

| Ionization Potential | Ultraviolet Photoelectron Spectroscopy (UPS) | A sample in the gas phase is irradiated with UV photons, causing the ejection of valence electrons. The kinetic energy of the ejected electrons is measured, from which the binding energies of the molecular orbitals, including the HOMO (which corresponds to the first ionization potential), can be determined. |

| Electron Affinity | Electron Transmission Spectroscopy (ETS) | A beam of electrons with a narrow energy distribution is passed through the gaseous sample. The energy of the transmitted electrons is analyzed. Temporary negative ion states (resonances) appear as sharp features in the spectrum, corresponding to the energies of the unoccupied molecular orbitals, including the LUMO. |

| Optical Properties | UV-Visible and Fluorescence Spectroscopy | Prepare dilute solutions of the compound in various solvents (e.g., cyclohexane, acetonitrile). Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maxima (λ_max). For fluorescence, excite the sample at a wavelength corresponding to an absorption maximum and record the emission spectrum to determine the emission maxima and quantum yield. The UV spectrum of benzonitrile shows a primary absorption band at 224 nm and a secondary band at 271 nm. |

| Dipole Moment | Stark Spectroscopy | The sample is placed in a strong electric field, which causes a shift and splitting of the rovibrational or electronic spectral lines (the Stark effect). By measuring the magnitude of this shift as a function of the applied electric field, the permanent electric dipole moment of the molecule can be determined with high precision. |

Computational Workflow for Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules. A general workflow for the computational characterization of this compound is outlined below.

Caption: A general workflow for the computational characterization of this compound.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of 4-Ethynylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 4-Ethynylbenzonitrile (CAS No. 3032-92-6), a compound utilized in synthetic chemistry and materials science. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the safe design of experiments and for anticipating the behavior of the chemical under various conditions.

| Property | Value |

| CAS Number | 3032-92-6 |

| Molecular Formula | C₉H₅N |

| Molecular Weight | 127.14 g/mol [1][2][3] |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 156-160 °C (lit.)[1][2][3] |

| Boiling Point | 230.23 °C at 760 mmHg (Predicted)[1] |

| Density | 1.037 g/mL at 25 °C (lit.)[1][2] |

| Flash Point | >110 °C[1] |

| Solubility | Slightly soluble in water.[2] Soluble in organic solvents like ethanol, dimethylformamide, and dichloromethane.[4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][6] |

Hazard Symbols: Xn (Harmful), Xi (Irritant)[1]

Experimental Protocols: Safe Handling and Storage

The following protocols are derived from standard safety data sheets and are intended to provide a framework for the safe handling of this compound in a laboratory setting.

3.1. Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following PPE is mandatory:

-

Eye Protection: Wear chemical safety goggles that meet the standards of OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[7]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7][8] A dust mask of type N95 (US) is recommended.[6]

3.2. Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Do not eat, drink, or smoke when using this product.

3.3. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store locked up.[7]

-

Incompatible materials include oxidizing agents and strong bases.[7][8]

3.4. First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

3.5. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), or powder.[7]

-

Hazardous Combustion Products: May produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen cyanide (hydrocyanic acid).[7][8]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[7][8]

Visualized Workflows and Hazard Relationships

4.1. Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

References

- 1. This compound | CAS 3032-92-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | 3032-92-6 [chemicalbook.com]

- 3. 4-乙炔基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [chembk.com]

- 5. This compound | C9H5N | CID 4547245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-乙炔基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 3032-92-6|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 4-Ethynylbenzonitrile: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynylbenzonitrile is a versatile bifunctional molecule of significant interest in medicinal chemistry, materials science, and organic synthesis. Its rigid, linear structure, featuring both a reactive terminal alkyne and a polar nitrile group, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability and purity of this compound, detailed experimental protocols for its synthesis and analysis, and a workflow for its quality control.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥97%, as determined by gas chromatography (GC) or other analytical techniques. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Number(s) | Purity Specification | Available Quantities |

| Thermo Scientific Chemicals | H61244 | 97% | 1 g, 5 g |

| Sigma-Aldrich | 206539 | 97% | 5 g |

| Tokyo Chemical Industry (TCI) | E0872 | >97.0% (GC) | 1 g, 5 g |

| BLD Pharm | 3032-92-6 | Custom | Inquire for details |

| Santa Cruz Biotechnology | sc-261554 | ≥97% | Inquire for details |

Note: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the Sonogashira coupling of a protected alkyne with an aryl halide, followed by deprotection. A representative protocol is described below.

Synthesis via Sonogashira Coupling

This two-step procedure involves the coupling of 4-iodobenzonitrile (B145841) with trimethylsilylacetylene, followed by the removal of the trimethylsilyl (B98337) (TMS) protecting group.

Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)benzonitrile

A mixture of 4-iodobenzonitrile, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide is dissolved in a suitable solvent system, such as a mixture of THF and triethylamine. Trimethylsilylacetylene is then added, and the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The crude product is then worked up and purified, typically by column chromatography on silica (B1680970) gel.

Step 2: Deprotection to this compound

The purified 4-((trimethylsilyl)ethynyl)benzonitrile is dissolved in a mixture of solvents like THF and methanol. A base, such as potassium carbonate, is added, and the suspension is stirred vigorously at room temperature. The progress of the deprotection is monitored by TLC. Upon completion, the reaction mixture is filtered and concentrated. The crude this compound can be further purified by passing it through a short pad of silica gel or by recrystallization.

Purification

For achieving high purity, the synthesized this compound can be purified by the following methods:

-

Column Chromatography: Flash column chromatography on silica gel using a non-polar eluent system (e.g., ethyl acetate (B1210297) in hexanes) is effective in removing catalyst residues and byproducts.

-

Recrystallization: Recrystallization from a suitable solvent system can yield highly pure crystalline material.

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is employed to determine the purity of this compound and to identify any potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the quantitative analysis of this compound. A general method adaptable for this compound is provided below.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions (Starting Point):

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The ratio may need to be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 230 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Sample Preparation: A stock solution of this compound is prepared by accurately weighing the sample and dissolving it in the mobile phase to a known concentration (e.g., 1 mg/mL). This solution should be filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the quantification of this compound and the identification of volatile impurities.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

Chromatographic Conditions (Starting Point):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound and for identifying structurally related impurities.

-

¹H NMR (in CDCl₃): The spectrum will show characteristic signals for the aromatic protons and the acetylenic proton. The aromatic protons will appear as two doublets in the aromatic region (around 7.6 ppm), and the acetylenic proton will appear as a singlet further upfield (around 3.3 ppm).

-

¹³C NMR (in CDCl₃): The spectrum will show distinct signals for the nine carbon atoms, including the two quaternary carbons of the alkyne, the nitrile carbon, and the carbons of the benzene (B151609) ring.

Quality Control Workflow

A robust quality control (QC) workflow is essential to ensure the consistent purity and identity of this compound. The following diagram illustrates a typical QC process from synthesis to final product release.

Safety Information

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and highly valuable building block for chemical synthesis. Its purity is typically high, and this can be verified using standard analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. The implementation of a rigorous quality control workflow ensures the reliability and consistency of this important chemical intermediate for research and development applications.

A Technical Guide to 4-Ethynylbenzonitrile: Sourcing, Synthesis, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylbenzonitrile, a bifunctional aromatic compound featuring both a nitrile and a terminal alkyne group, serves as a critical building block in medicinal chemistry and materials science. Its rigid structure and reactive moieties make it an ideal scaffold for the synthesis of complex organic molecules, including pharmaceutical intermediates and functional materials. This in-depth technical guide provides a comprehensive overview of reliable chemical suppliers for this compound, detailed experimental protocols for its synthesis and quality control, and a visual representation of the synthetic workflow.

Chemical Suppliers for this compound

A variety of chemical suppliers offer this compound, typically at a purity of 97% or higher. The choice of supplier may depend on factors such as available quantities, pricing, and lead times. Below is a comparative summary of prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 206539 | 97% | 5 g | $389.00 |

| Tokyo Chemical Industry (TCI) | E0872 | >97.0% (GC) | 1 g, 5 g | ₹5,800.00 (1 g), ₹18,500.00 (5 g) |

| Thermo Scientific Chemicals | H61244.06 | 97% | 1 g, 5 g | $85.65 (1 g), $293.65 (5 g) |

| Santa Cruz Biotechnology | sc-232667 | ≥97% | Contact for details | Contact for details |

| BLD Pharmatech | BD136836 | ≥97.0% | Contact for details | Contact for details |

| Ambeed | A202349 | >97% | Contact for details | Contact for details |

| AK Scientific | 8031 | >97% | Contact for details | Contact for details |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process: a Sonogashira coupling of a 4-halobenzonitrile with a protected acetylene (B1199291) source, followed by a deprotection step.

Synthesis of this compound

Step 1: Sonogashira Coupling of 4-Iodobenzonitrile and Trimethylsilylacetylene (B32187)

This reaction couples the aryl halide with a terminal alkyne using a palladium and copper co-catalyst system.

-

Materials:

-

4-Iodobenzonitrile (1.0 eq)

-

Trimethylsilylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (B128534) (TEA) (3.0 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzonitrile, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF and anhydrous triethylamine via syringe.

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add trimethylsilylacetylene dropwise to the reaction mixture.

-

Heat the reaction to 50-60 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield 4-((trimethylsilyl)ethynyl)benzonitrile.

-

Step 2: Deprotection of 4-((trimethylsilyl)ethynyl)benzonitrile

The trimethylsilyl (B98337) (TMS) protecting group is removed to yield the terminal alkyne.

-

Materials:

-

4-((trimethylsilyl)ethynyl)benzonitrile (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

-

Procedure:

-

Dissolve the TMS-protected intermediate in a mixture of methanol and dichloromethane.

-

Add potassium carbonate to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

-

Quality Control of this compound

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the product in deuterated chloroform (B151607) (CDCl₃).

-

Expected Chemical Shifts (δ):

-

~7.6 ppm (doublet, 2H, aromatic protons ortho to the nitrile group)

-

~7.4 ppm (doublet, 2H, aromatic protons ortho to the alkyne group)

-

~3.2 ppm (singlet, 1H, acetylenic proton)

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV at 254 nm.

-

Expected Result: A single major peak corresponding to this compound.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Split/splitless inlet.

-

Oven Program: A temperature gradient from 100 °C to 250 °C.

-

Detection: Mass spectrometer scanning a range of m/z 50-300.

-

Expected Result: A single peak with a molecular ion (M⁺) at m/z = 127.

-

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

Caption: Synthesis and Purification Workflow for this compound.

Methodological & Application

Application Notes and Protocols for 4-Ethynylbenzonitrile in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Ethynylbenzonitrile in CuAAC Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, reliability, and biocompatibility.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide (B81097) with high regioselectivity and yields.[1][3] this compound is a valuable terminal alkyne building block in CuAAC reactions. The presence of the electron-withdrawing nitrile group on the phenyl ring can influence the electronic properties of the resulting triazole, making it a key component in the synthesis of novel compounds for drug discovery, diagnostics, and materials science.[4] The triazole core is often employed as a bioisostere for amide bonds, offering enhanced stability and synthetic accessibility.[4]

These application notes provide detailed protocols for the use of this compound in CuAAC reactions, quantitative data for representative reactions, and diagrams illustrating the experimental workflow and potential applications.

Data Presentation

The following table summarizes representative quantitative data for the CuAAC reaction between this compound and various organic azides. These examples showcase the versatility of the reaction with different azide partners under common catalytic conditions.

| Azide Partner | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzyl azide | CuI | NEt₃ | Cyrene™ | 30 | 12 | 87 |

| 1-(Azidomethyl)-4-methylbenzene | CuI | NEt₃ | Cyrene™ | 30 | 12 | 91 |

| 1-Azido-4-(tert-butyl)benzene | CuI | NEt₃ | Cyrene™ | 30 | 12 | 85 |

| Ethyl 2-azidoacetate | CuSO₄·5H₂O | Sodium Ascorbate (B8700270) | t-BuOH/H₂O (1:1) | RT | 12 | 75 |

| 2-(Azidomethyl)naphthalene | CuI | NEt₃ | Cyrene™ | 30 | 12 | 90 |

Note: Yields are based on reported values in the literature for analogous reactions and may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.

Experimental Protocols

Below are two detailed protocols for conducting CuAAC reactions with this compound. Protocol 1 utilizes an in situ generation of the Cu(I) catalyst from CuSO₄, which is a common and convenient method. Protocol 2 employs a direct Cu(I) source, which can be advantageous in certain applications.

Protocol 1: In situ Generation of Cu(I) Catalyst with CuSO₄/Sodium Ascorbate

This protocol is suitable for a wide range of azides and is performed under mild, aqueous conditions.

Materials:

-

This compound

-

Organic Azide (e.g., Benzyl azide)

-

Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

tert-Butanol (B103910) (t-BuOH)

-

Deionized Water

-

Ethyl Acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired organic azide (1.0-1.2 equiv.) in a 1:1 mixture of tert-butanol and deionized water.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equiv.). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equiv.).

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Using a Cu(I) Catalyst Source Directly

This protocol is useful when anhydrous conditions are preferred or when using sensitive substrates.

Materials:

-

This compound

-

Organic Azide (e.g., Benzyl azide)

-

Copper(I) Iodide (CuI)

-

Triethylamine (B128534) (NEt₃) or other suitable base

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert atmosphere (Nitrogen or Argon)

-

Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the organic azide (1.0-1.2 equiv.), and the anhydrous, degassed solvent.

-

Addition of Catalyst and Base: Add Copper(I) Iodide (CuI) (0.01-0.05 equiv.) and triethylamine (1.0-2.0 equiv.) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

-

Quenching: Once the reaction is complete, quench the reaction by exposing it to air and dilute with an organic solvent.

-

Work-up: Wash the organic layer with saturated aqueous ammonium chloride to remove the copper catalyst. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the application of this compound in CuAAC.

Caption: General experimental workflow for the CuAAC reaction.

Caption: Applications stemming from this compound CuAAC.

References

Application Notes and Protocols for 4-Ethynylbenzonitrile in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the use of 4-Ethynylbenzonitrile in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile building block is valuable in drug discovery, bioconjugation, and materials science for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Introduction to this compound in Click Chemistry

This compound is an aromatic alkyne containing a terminal acetylene (B1199291) group and a cyano (-CN) moiety. The electron-withdrawing nature of the nitrile group can influence the reactivity of the alkyne in CuAAC reactions. This reaction, a cornerstone of click chemistry, facilitates the efficient and specific formation of a stable triazole linkage between a terminal alkyne and an azide (B81097).[1][2] The resulting triazole ring is a common and stable linker in bioconjugation and a key scaffold in many pharmaceutically active compounds.[1]

Data Presentation: Reaction Yields

The following table summarizes representative yields for the CuAAC reaction between various azides and para-substituted phenylacetylenes, including analogs of this compound. These reactions are typically high-yielding.[3][4]

| Alkyne | Azide | Catalyst System | Solvent | Yield (%) | Reference |

| This compound (analog) | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | tBuOH/H₂O (1:1) | >90 (conversion) | [3] |

| Phenylacetylene | Benzyl Azide | CuI | Cyrene™ | 87-96 | [5] |

| 1-Ethynyl-4-methoxybenzene | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O (1:1) | >90 (conversion) | [3] |

| Phenylacetylene | Various organic azides | [Cu(CH₃CN)₄]PF₆, TBTA | CH₂Cl₂ | 85-95 | [4] |

Note: Yields are highly dependent on reaction conditions, purity of reagents, and the specific substrates used.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with this compound

This protocol describes a general method for the copper-catalyzed cycloaddition of this compound with an organic azide.

Materials:

-

This compound

-

Azide of interest

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (tBuOH)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired azide (1.0-1.2 eq.) in a 1:1 mixture of tBuOH and deionized water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq.).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.2 eq.).

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Bioconjugation of an Azide-Modified Biomolecule

This protocol outlines the labeling of an azide-modified biomolecule (e.g., protein, DNA) with this compound in an aqueous environment. The use of a water-soluble ligand like THPTA is recommended to stabilize the Cu(I) catalyst and minimize damage to the biomolecule.[6]

Materials:

-

Azide-modified biomolecule

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare stock solutions:

-

This compound in DMSO (e.g., 10 mM).

-

CuSO₄·5H₂O in deionized water (e.g., 20 mM).

-

THPTA in deionized water (e.g., 100 mM).

-

Sodium ascorbate in deionized water (freshly prepared, e.g., 300 mM).

-

-

In a microcentrifuge tube, dissolve the azide-modified biomolecule in PBS.

-

Add the this compound stock solution to the biomolecule solution to the desired final concentration (e.g., 10-100 µM).

-

Prepare the catalyst premix: in a separate tube, mix the CuSO₄ solution and THPTA solution (a 1:5 molar ratio is common).

-

Add the catalyst premix to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.

-

The labeled biomolecule can be purified from excess reagents using appropriate methods such as dialysis, size-exclusion chromatography, or precipitation.

Mandatory Visualizations

General Workflow for CuAAC Reaction

Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Workflow for Fluorescent Labeling of a Target Protein in Living Cells

This diagram illustrates the workflow for labeling an endogenous protein in living cells using a probe synthesized via click chemistry, a powerful application for compounds like this compound which can be incorporated into such probes.[7][8]

Caption: Workflow for in-situ fluorescent labeling of a target protein using click chemistry.

Troubleshooting

-

Low Yield:

-

Ensure the use of a freshly prepared sodium ascorbate solution, as it can degrade over time.

-

Degas the solvents to remove oxygen, which can oxidize the Cu(I) catalyst.

-

Increase the equivalents of the copper catalyst and/or ligand.

-

-

Poor Solubility of this compound:

-

Increase the proportion of the organic co-solvent (e.g., tBuOH, DMSO) in the reaction mixture.

-

Consider using a different solvent system, such as DMF or THF.

-

-

Side Reactions:

-

Glaser-Hay coupling (homocoupling of the alkyne) can occur. Ensure an adequate amount of reducing agent (sodium ascorbate) is present to maintain the copper in the +1 oxidation state.

-

These application notes are intended to serve as a starting point. Optimization of reaction conditions may be necessary for specific substrates and applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. carlroth.com [carlroth.com]

- 6. ijpsr.info [ijpsr.info]

- 7. Item - Fluorescent Affinity Probe for mTOR Protein Synthesized via Click Chemistry and Its Applications - American Chemical Society - Figshare [acs.figshare.com]

- 8. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]

4-Ethynylbenzonitrile: A Versatile Building Block for Advanced Organic Synthesis

Introduction

4-Ethynylbenzonitrile, also known as 4-cyanophenylacetylene, is a bifunctional aromatic compound featuring both a terminal alkyne and a nitrile group. This unique combination of reactive moieties makes it a highly valuable and versatile building block in modern organic synthesis. Its rigid structure and ability to participate in a wide array of chemical transformations have led to its use in the development of pharmaceuticals, functional materials, and molecular probes. The terminal alkyne allows for the construction of carbon-carbon and carbon-heteroatom bonds through reactions such as the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"), while the nitrile group can be readily transformed into other functional groups or act as a key pharmacophore in bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Key Applications

The primary applications of this compound in organic synthesis include:

-

Sonogashira Coupling: Formation of C(sp)-C(sp²) bonds by reacting with aryl or vinyl halides.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of 1,4-disubstituted 1,2,3-triazoles.

-

Heterocycle Synthesis: As a precursor for the synthesis of various heterocyclic systems, including pyridines.

-

Polymer Synthesis: As a monomer for the creation of functional polymers with interesting electronic and material properties.

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and organic materials.[1][2] this compound is an excellent substrate for this reaction, providing a straightforward method to introduce the 4-cyanophenylacetylene moiety into various molecular scaffolds.

Quantitative Data for Sonogashira Coupling Reactions

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 80 | 24 | 95 |

| 2 | 4-Bromobenzonitrile | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 100 | 24 | >90[3] |

| 3 | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6 | 92 |

| 4 | 4-Iodoanisole | CuI / 3-Pphen | K₂CO₃ | Water | 100 | 12 | 85[4] |

| 5 | 1-Bromo-3,5-dimethoxybenzene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 2 | 97[5] |

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

This protocol describes a standard method for the coupling of an aryl bromide with this compound.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Tri(p-tolyl)phosphine (P(p-tol)₃)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask and standard glassware for inert atmosphere techniques

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), and P(p-tol)₃ (0.04 eq).

-

Add anhydrous THF (5 mL per mmol of aryl bromide) via syringe.

-

Add DBU (2.0 eq) to the mixture via syringe.

-

Stir the reaction mixture at room temperature for 15 minutes, then heat to 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Catalytic Cycle for Sonogashira Coupling

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[6] This reaction is characterized by its mild conditions, high yields, and broad functional group tolerance.[7] this compound serves as an excellent alkyne component in CuAAC reactions, leading to the formation of triazoles bearing a 4-cyanophenyl substituent. These triazole products are of significant interest in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding.[8]

Quantitative Data for CuAAC Reactions

| Entry | Azide (B81097) | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzyl (B1604629) azide | CuSO₄·5H₂O / Na-ascorbate | t-BuOH / H₂O | RT | 12 | 95 |

| 2 | Benzyl azide | CuI / Et₃N | Cyrene™ | 30 | 12 | 87[9] |

| 3 | 4-Azidobenzonitrile | CuI | DMF | 80 | 8 | 91 |

| 4 | 1-Azido-4-methoxybenzene | CuI / THPTA | H₂O | RT | 1 | >99 |

| 5 | 3β-Azido-5-cholestene | Copper-on-charcoal | DCM | 60 | 0.5 | 54[10] |

Experimental Protocol: CuAAC Synthesis of 1-Benzyl-4-(4-cyanophenyl)-1H-1,2,3-triazole

This protocol describes the in situ generation of the Cu(I) catalyst from CuSO₄ and sodium ascorbate (B8700270).

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water (4 mL per mmol of alkyne).

-

Add benzyl azide (1.0 eq) to the solution.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water (1 mL).

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water (1 mL).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure triazole product.

General Workflow for CuAAC Synthesis

Caption: Step-by-step workflow for CuAAC synthesis.

Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[11] For instance, it can be utilized in cycloaddition reactions to construct substituted pyridines.

Synthesis of Substituted Pyridines

The reaction of this compound with ylidenemalononitriles in the presence of an amine can lead to the formation of highly substituted pyridines.[12]

Quantitative Data for Pyridine (B92270) Synthesis

| Entry | Ylidenemalononitrile | Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-(4-Chlorobenzylidene)malononitrile | Benzylamine (B48309) | None | RT | 2 | 89[11] |

| 2 | 2-(4-Nitrobenzylidene)malononitrile (B1204218) | Benzylamine | None | RT | 2 | 99[11] |

| 3 | 2-(Thiophen-2-ylmethylene)malononitrile | Piperidine | Ethanol | Reflux | 4 | 78 |

Experimental Protocol: Synthesis of 2-(Benzylamino)-4-(4-nitrophenyl)nicotinonitrile

Materials:

-

This compound

-

2-(4-Nitrobenzylidene)malononitrile

-

Benzylamine

Procedure:

-

In a vial, mix this compound (1.0 eq), 2-(4-nitrobenzylidene)malononitrile (1.0 eq), and benzylamine (1.1 eq).

-

Stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

Monitor the reaction progress by TLC.

-